3-chloro-4-methoxy-N-(4-methoxyphenyl)benzamide is an organic compound belonging to the class of benzamides, characterized by the presence of a chloro group and two methoxy groups attached to a benzamide core. This compound is notable for its potential applications in medicinal chemistry and as a building block in organic synthesis.
The compound can be synthesized through various chemical methods, and it is available from chemical suppliers for research purposes. Its unique structure makes it a subject of interest in various scientific studies.
3-chloro-4-methoxy-N-(4-methoxyphenyl)benzamide is classified under benzamides, which are derivatives of benzoic acid where the carboxyl group is replaced by an amide group. It is also categorized as an aromatic compound due to the presence of multiple benzene rings.
The synthesis of 3-chloro-4-methoxy-N-(4-methoxyphenyl)benzamide typically involves multi-step processes:
The molecular formula for 3-chloro-4-methoxy-N-(4-methoxyphenyl)benzamide is . Its structure consists of:
COC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)OC)Cl
.3-chloro-4-methoxy-N-(4-methoxyphenyl)benzamide can undergo several chemical reactions:
The mechanism of action for 3-chloro-4-methoxy-N-(4-methoxyphenyl)benzamide involves its interaction with biological targets, potentially influencing enzyme activity or receptor binding.
Research into its biological effects is ongoing, and detailed mechanisms are often elucidated through pharmacological studies.
3-chloro-4-methoxy-N-(4-methoxyphenyl)benzamide has potential applications in:
CAS No.: 6505-30-2
CAS No.: 15565-46-5
CAS No.: 73145-13-8
CAS No.:
CAS No.: 733811-11-5